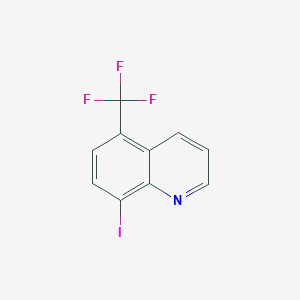

8-Iodo-5-(trifluoromethyl)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern chemical research. nih.govnih.govbenthamdirect.com Its prevalence stems from its versatile nature, which allows for functionalization at multiple positions around the ring. This adaptability makes it a valuable building block in the synthesis of complex molecules with diverse applications. nih.gov

Quinoline and its derivatives are not only abundant in natural products like alkaloids but are also central to the development of a wide range of synthetic compounds. researchgate.net In medicinal chemistry, the quinoline motif is considered a "privileged structure" due to its frequent appearance in biologically active compounds and approved drugs. researchgate.nettandfonline.com This has led to its extensive use in the design of therapeutic agents with activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.orgresearchgate.net The ability of the quinoline scaffold to serve as a template for creating molecules with high affinity and specificity for various biological targets underscores its importance in drug discovery. researchgate.net

The Strategic Role of Halogen and Trifluoromethyl Substituents in Molecular Design

The process of designing new molecules often involves the strategic addition of specific chemical groups to a core scaffold to enhance its biological and physicochemical properties. scilit.combohrium.com Halogen atoms and trifluoromethyl (CF3) groups are particularly important substituents in this regard.

The introduction of halogens, such as iodine, can significantly influence a molecule's properties. nih.gov Halogenation can alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govresearchgate.net The specific halogen used and its position on the molecule can lead to either an increase or decrease in a compound's efficacy, highlighting the complexity of these structure-activity relationships. nih.gov

Current Research Trajectories for Novel Quinoline-Based Compounds

The development of novel quinoline-based compounds continues to be a vibrant area of research. A significant focus remains on the discovery of new therapeutic agents. Researchers are actively exploring new synthetic methods to create diverse libraries of quinoline derivatives and screening them for a wide range of biological activities. wisdomlib.org

One major trajectory is the development of new anticancer agents. tandfonline.comresearchgate.net Scientists are designing quinoline derivatives that can inhibit cancer cell growth through various mechanisms, including the inhibition of kinases, enzymes that play a crucial role in cancer signaling pathways. tandfonline.comnih.gov Another key area is the search for new antimicrobial agents to combat the growing problem of drug-resistant bacteria. rsc.org

Beyond medicine, research is also directed towards the development of new materials and catalysts based on the quinoline scaffold. The unique photophysical properties of some quinoline derivatives make them promising candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. beilstein-journals.org

Data on 8-Iodo-5-(trifluoromethyl)quinoline

While specific research exclusively focused on this compound is not extensively available in the provided search results, we can infer some of its properties and potential reactivity based on related compounds.

Synthesis

The synthesis of substituted quinolines can be achieved through various methods. One common approach is the Doebner synthesis, which involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. semanticscholar.org For instance, the synthesis of 6-iodo-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has been reported, demonstrating a pathway to incorporate both iodo and trifluoromethylphenyl groups onto a quinoline core. semanticscholar.orgnih.gov It is plausible that a similar strategy, utilizing appropriately substituted starting materials, could be employed for the synthesis of this compound. Another potential route could involve the direct C-H trifluoromethylation of an 8-iodoquinoline (B173137) derivative, a reaction that has been developed for 8-aminoquinoline (B160924) derivatives. rsc.org

Chemical Properties

The chemical properties of this compound are dictated by the interplay of the quinoline ring system and its substituents.

| Property | Description |

| Molecular Formula | C10H5F3IN |

| IUPAC Name | This compound |

| Reactivity | The iodine atom at the 8-position can potentially participate in various coupling reactions, allowing for further functionalization of the molecule. The trifluoromethyl group is generally stable but can influence the reactivity of the quinoline ring. |

Potential Research Applications

Given the properties of the quinoline scaffold and its substituents, this compound could be a valuable intermediate in several areas of chemical research.

| Research Area | Potential Application |

| Medicinal Chemistry | The combination of the quinoline core, a halogen, and a trifluoromethyl group suggests potential as a scaffold for developing new therapeutic agents. |

| Materials Science | The electron-withdrawing nature of the substituents could impart interesting photophysical properties, making it a candidate for investigation in materials for electronic applications. |

| Synthetic Chemistry | The iodo substituent provides a handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of more complex quinoline derivatives. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5F3IN |

|---|---|

Molecular Weight |

323.05 g/mol |

IUPAC Name |

8-iodo-5-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H5F3IN/c11-10(12,13)7-3-4-8(14)9-6(7)2-1-5-15-9/h1-5H |

InChI Key |

XCJGAPWDMGQJBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)I)C(F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For 8-Iodo-5-(trifluoromethyl)quinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required to fully characterize its complex structure.

¹H NMR for Proton Environment Characterization

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the aromatic protons on the quinoline (B57606) ring system would exhibit characteristic chemical shifts and coupling patterns. The substitution pattern—an iodine atom at position 8 and a trifluoromethyl group at position 5—would significantly influence the electronic distribution and, consequently, the resonance frequencies of the remaining protons at positions 2, 3, 4, 6, and 7. However, specific experimental ¹H NMR data for this compound is not available in the provided search results. For related trifluoromethylated quinolines, proton signals are typically observed in the aromatic region between δ 7.0 and 9.0 ppm. beilstein-journals.orgrsc.orgwiley-vch.dersc.org

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | Data not available | Data not available | Data not available |

| H-3 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| H-7 | Data not available | Data not available | Data not available |

| Note: This table is a template. No experimental data was found for this compound. |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom of the trifluoromethyl group (CF₃) would be readily identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The carbons directly bonded to the iodine and the CF₃ group, as well as the other quinoline carbons, would show shifts influenced by the electron-withdrawing and anisotropic effects of the substituents. While specific ¹³C NMR data for this compound is not present in the search results, related structures show the CF₃ carbon resonance with a large C-F coupling constant (¹JCF) of approximately 275-309 Hz. rsc.orgrsc.org

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | Data not available | Data not available | Data not available |

| C-3 | Data not available | Data not available | Data not available |

| C-4 | Data not available | Data not available | Data not available |

| C-4a | Data not available | Data not available | Data not available |

| C-5 | Data not available | Data not available | Data not available |

| C-6 | Data not available | Data not available | Data not available |

| C-7 | Data not available | Data not available | Data not available |

| C-8 | Data not available | Data not available | Data not available |

| C-8a | Data not available | Data not available | Data not available |

| CF₃ | Data not available | Data not available | Data not available |

| Note: This table is a template. No experimental data was found for this compound. |

¹⁹F NMR for Trifluoromethyl Group Probing and Molecular Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. The trifluoromethyl group of this compound would produce a singlet in the ¹⁹F NMR spectrum, as there are no other fluorine atoms in the molecule to cause splitting. The chemical shift of this signal provides valuable information about the electronic environment of the CF₃ group. For many trifluoromethylated quinolines, the ¹⁹F NMR signal appears as a singlet in the range of -60 to -66 ppm. rsc.orgwiley-vch.dersc.org The precise chemical shift is sensitive to the substitution pattern on the quinoline ring. wiley-vch.de

Table 3: Hypothetical ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | Data not available | Data not available |

| Note: This table is a template. No experimental data was found for this compound. |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a newly synthesized compound by providing a highly accurate mass measurement. For this compound (C₁₀H₅F₃IN), the expected monoisotopic mass could be calculated and compared to the experimental value. An exact mass measurement within a few parts per million (ppm) of the calculated value would provide strong evidence for the proposed molecular formula. Although HRMS data for the specific title compound is unavailable, a study on a related iodo-trifluoromethyl-quinoline derivative, 3-Iodo-8-methoxy-2-phenyl-4-(trifluoromethyl)quinoline (C₁₈H₁₄F₃INO₂), reported a calculated m/z for the [M+H]⁺ ion of 460.0021, with an experimental finding of 460.0018, demonstrating the accuracy of the technique. rsc.org

Table 4: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | Data not available | Data not available |

| Note: This table is a template. No experimental data was found for this compound. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.). For this compound, characteristic bands for C-H, C=C, and C-N stretching and bending within the quinoline ring would be expected. Additionally, strong absorption bands corresponding to the C-F bonds of the trifluoromethyl group would be prominent, typically in the 1100-1300 cm⁻¹ region. The C-I vibration would appear at lower frequencies. Detailed experimental IR and Raman spectra for this compound were not found in the provided search results. For comparison, IR spectra of other quinoline derivatives show characteristic peaks for the aromatic system and its substituents. wiley-vch.de

Table 5: Hypothetical IR and Raman Data for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | Data not available | Data not available |

| C=C/C=N Stretch | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

| C-I Stretch | Data not available | Data not available |

| Note: This table is a template. No experimental data was found for this compound. |

A comprehensive search of scientific literature and crystallographic databases has revealed no published X-ray crystallography studies for the compound this compound. As a result, the specific data required to generate an article on its solid-state structure, including details on crystal packing and intermolecular interactions, is not available.

The stringent focus of the request on "this compound" precludes the inclusion of information from related or analogous compounds. The explicit instructions to focus solely on the specified molecule and to adhere to a detailed outline concerning its crystallographic analysis cannot be fulfilled without the foundational experimental data from an X-ray crystal structure determination.

Therefore, it is not possible to provide the requested article with the specified content and data tables.

Chemical Reactivity and Transformation Pathways of 8 Iodo 5 Trifluoromethyl Quinoline

Nucleophilic Substitution Reactions on the Quinoline (B57606) Core and Peripheral Positions

While the electron-deficient nature of the quinoline ring, amplified by the trifluoromethyl group, generally disfavors classical nucleophilic aromatic substitution (SNAr) on the carbocyclic ring, the peripheral positions offer avenues for such reactions. The primary site for nucleophilic attack is not directly on the carbon bearing the iodo or trifluoromethyl group but can be influenced by the reaction conditions and the nature of the nucleophile.

The quinoline nitrogen can be targeted by alkylating agents to form quaternary quinolinium salts. The reactivity of the C-I bond towards nucleophiles is a key feature, often preceding or facilitating other transformations.

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (EAS) on the quinoline ring is a well-studied area. In strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium cation. This deactivates the heterocyclic ring towards electrophilic attack. Consequently, substitution occurs on the benzene (B151609) ring, primarily at the 5- and 8-positions. pjsir.orgreddit.comvaia.com The presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position further deactivates the ring, making electrophilic substitution challenging.

However, the directing effects of the substituents play a crucial role. The trifluoromethyl group is a meta-director, while the nitrogen atom in the quinolinium ion directs incoming electrophiles to the 5- and 8-positions. pjsir.orgreddit.com In the case of 8-iodo-5-(trifluoromethyl)quinoline, the 5-position is already occupied. Therefore, any further electrophilic substitution would be directed to other available positions on the carbocyclic ring, influenced by the combined directing effects of the existing substituents. For instance, nitration of quinoline in a mixture of nitric and sulfuric acids yields a mixture of 5-nitro- and 8-nitroquinolines. pjsir.org

A notable example of selective C-H functionalization is the copper-catalyzed trifluoromethylation of 8-aminoquinoline (B160924) derivatives at the 5-position. rsc.org This reaction proceeds under mild conditions with high functional group tolerance. rsc.org Depending on the nature of the directing group at the 8-position (e.g., amide, carbamate, urea, or sulfonamide), the mechanism can proceed via a radical pathway or a Friedel-Crafts-type reaction. rsc.org

Metalation and Transmetalation Reactions Involving the Iodo Substituent

The carbon-iodine bond in this compound is the most reactive site for metalation. This is due to the high polarizability and relative weakness of the C-I bond. Treatment with organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures can lead to iodine-lithium exchange, generating the corresponding 8-lithio-5-(trifluoromethyl)quinoline. usd.edu This organolithium intermediate is a powerful nucleophile and can be used to introduce a variety of electrophiles at the 8-position.

Computational studies have shown that for the lithiation of 8-haloquinolines, the Gibbs free energy of the reaction is most favorable for the bromo derivative, followed by the iodo and then the chloro derivatives. usd.edu Despite this, the iodo-lithium exchange remains a synthetically useful transformation. usd.edu

The resulting 8-lithioquinoline can then undergo transmetalation with various metal salts to form other organometallic reagents. For example, reaction with zinc chloride would yield the corresponding organozinc reagent, which is useful in Negishi coupling reactions.

Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki-Miyaura, Heck, Negishi)

The iodo substituent at the 8-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the quinoline scaffold.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions. It involves the reaction of the iodoquinoline with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netacs.orgresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups. For example, 8-iodoquinolin-4(1H)-one has been successfully coupled with a benzothiadiazole bispinacol boronic ester to synthesize a novel luminogen. researchgate.net The use of air- and moisture-stable potassium alkynyltrifluoroborates has also proven effective in the Suzuki-Miyaura coupling with aryl halides. acs.org

Heck Coupling: The Heck reaction couples the iodoquinoline with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of new carbon-carbon double bonds.

Negishi Coupling: This reaction involves the coupling of the iodoquinoline with an organozinc reagent, catalyzed by a palladium or nickel complex. The required organozinc species can be prepared via the transmetalation of the corresponding organolithium compound.

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these cross-coupling reactions. Phosphine-free palladium catalysts, such as Pd(quinoline-8-carboxylate)₂, have been shown to be efficient for both Heck and Suzuki reactions. wilddata.cn

Table 1: Examples of Cross-Coupling Reactions with Iodoquinoline Derivatives

| Coupling Reaction | Iodoquinoline Derivative | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | 8-Iodoquinolin-4(1H)-one | BTZ(Bpin)₂ | Pd-catalyst | 8,8'-(Benzo[c] pjsir.orgnih.govthiadiazole-4,7-diyl)bis(quinolin-4-ol) |

| Suzuki-Miyaura | 5,7-Dibromo-8-(trifluoromethylsulfonyloxy)quinoline | Arylboronic acids | Pd(PPh₃)₄ | Arylated quinolines |

| Suzuki-Miyaura | Aryl halides | Potassium alkynyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | Aryl alkynes |

Exploration of Cyclization and Rearrangement Processes Induced by Functional Groups

The functional groups on the this compound core can be manipulated to induce cyclization and rearrangement reactions, leading to the formation of novel heterocyclic systems. For instance, if a suitable functional group is introduced at the 7-position or on a substituent at the 8-position, intramolecular cyclization can occur.

While specific examples for this compound are not extensively documented, related quinoline derivatives demonstrate these principles. For example, the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, can sometimes lead to the formation of pyrrole-2-one by-products through alternative cyclization pathways. nih.gov

Ligand Formation and Coordination Chemistry with Transition Metals

The quinoline moiety, particularly the nitrogen atom at position 1 and a potential donor atom at position 8, can act as a bidentate ligand, forming stable complexes with various transition metals. The electronic properties of the quinoline ring, influenced by the trifluoromethyl and iodo substituents, can modulate the coordination properties of the ligand.

The 8-aminoquinoline scaffold is a well-known chelating group. usd.edu Derivatives of this compound, where the iodo group is replaced by a coordinating group, can form complexes with metals like palladium. These complexes themselves can act as catalysts. For instance, (8-(dimesitylboryl)quinoline)palladium(0) species have been theoretically analyzed for their catalytic activity in Suzuki coupling reactions. usd.edu Furthermore, palladium(II) complexes with quinoline-8-carboxylate have been identified as efficient, low-cost, phosphine-free catalysts for Heck and Suzuki reactions. wilddata.cn

The formation of these metal complexes can have significant implications for catalysis, materials science, and medicinal chemistry.

Theoretical and Computational Investigations of 8 Iodo 5 Trifluoromethyl Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of molecules like 8-Iodo-5-(trifluoromethyl)quinoline.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations solve the Schrödinger equation for the molecule, approximating the complex electron correlation effects to provide accurate predictions of bond lengths, bond angles, and dihedral angles in the ground electronic state.

A representative approach would involve using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. The resulting optimized geometry is the starting point for most other computational analyses.

Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C5-CF3 | 1.52 | ||

| C8-I | 2.10 | ||

| C4-C5-C6 | 120.5 | ||

| C7-C8-I | 119.8 | ||

| C4-C5-C6-C7 | 179.9 |

Note: The data in this table is illustrative and represents typical values for similar bonds and angles. Actual values would be obtained from specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. From the HOMO and LUMO energy values, various chemical stability parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated.

Table 2: Predicted Frontier Molecular Orbital Energies and Chemical Stability Parameters of this compound (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.19 |

Note: This data is illustrative and based on typical values for related quinoline (B57606) derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govnih.govacs.org For this compound, MD simulations can be used to explore its conformational landscape and to understand how it interacts with solvent molecules. By simulating the molecule's behavior in a solvent box (e.g., water or an organic solvent) over a period of nanoseconds, researchers can observe how the molecule flexes and rotates, and how solvent molecules arrange themselves around it. This information is valuable for predicting properties like solubility and for understanding how the solvent might influence the molecule's reactivity.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions responsible for its color and photophysical properties. rsc.org Agreement between the predicted and experimental spectra would lend confidence to the accuracy of the computational model.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to attack by electrophiles. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and are likely to be attacked by nucleophiles. For this compound, the MEP map would likely show negative potential around the nitrogen atom and the iodine atom, and positive potential around the hydrogen atoms and the trifluoromethyl group, thereby identifying the most probable sites for chemical reactions.

Assessment of Non-Linear Optical (NLO) Properties

The evaluation of non-linear optical (NLO) properties through computational methods, particularly Density Functional Theory (DFT), has become a crucial tool in the design and characterization of novel materials for optoelectronic applications. For quinoline derivatives, these studies typically focus on calculating key parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to predict their NLO response.

Computational studies on various functionalized quinolines have demonstrated their potential as NLO materials. researchgate.net The NLO response in these molecules often arises from intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups attached to the quinoline scaffold. While no specific studies were identified for this compound, research on other quinoline derivatives highlights that the nature and position of substituents play a critical role in tuning the NLO properties. researchgate.net

For instance, a computational study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606), a related heterocyclic compound, was conducted using the B3LYP and HSEH1PBE hybrid functionals with a 6–311+G(d, p) basis set to determine its NLO properties. journaleras.comjournaleras.com The calculated first-order hyperpolarizability (β) for this molecule was found to be significantly higher than that of urea, a standard reference material in NLO studies, suggesting its potential as a candidate for NLO applications. journaleras.com This indicates that the presence of a trifluoromethyl group can contribute favorably to the NLO response.

Table 1: Calculated NLO Properties of 5-(Trifluoromethyl)pyridine-2-thiol

| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

| Dipole Moment (μ) (Debye) | 3.98 | 4.25 |

| Mean Polarizability (α) (a.u.) | 9.75 x 10⁻²⁴ esu | 9.58 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) (a.u.) | 1.89 x 10⁻³⁰ esu | 1.81 x 10⁻³⁰ esu |

This table presents data for 5-(trifluoromethyl)pyridine-2-thiol as an illustrative example of computational NLO property assessment in a related heterocyclic compound. journaleras.comjournaleras.com

Mechanistic Elucidation of Chemical Transformations via Computational Modeling

Computational modeling is instrumental in understanding the mechanisms of chemical reactions, including those involving quinoline derivatives. Such studies can provide detailed insights into reaction pathways, transition states, and the influence of substituents on reactivity.

For example, the trifluoromethylation of 8-aminoquinoline (B160924) derivatives has been investigated, revealing different mechanistic pathways depending on the nature of the substituent on the amino group. journaleras.com When the quinoline contains an amide, carbamate, urea, or sulfonamide group at the 8-position, experimental evidence, such as radical scavenger experiments, suggests that the trifluoromethylation proceeds via a radical pathway. journaleras.com In contrast, the trifluoromethylation of 8-aminoquinolines can be promoted by Lewis acids and appears to follow a Friedel–Crafts-type reaction mechanism. journaleras.com In these cases, it is proposed that the copper salt can act either as a catalyst for the formation of a CF₃ radical or as a Lewis acid to facilitate the Friedel-Crafts reaction, depending on the specific substrate. journaleras.com

While a specific computational study on the chemical transformations of this compound was not found, these findings on related systems demonstrate how computational modeling can be applied to:

Predict the most likely reaction pathway (e.g., radical vs. ionic).

Analyze the role of catalysts and reagents.

Understand the effect of substituents on the reaction mechanism.

Such computational investigations are vital for optimizing reaction conditions and for the rational design of new synthetic routes.

Biological Activity Screening and Mechanistic Exploration in Vitro Studies Only

Design Principles for Modulating Biological Activity through Structural Modifications

The design of biologically active quinoline (B57606) derivatives, such as 8-Iodo-5-(trifluoromethyl)quinoline, is a strategic process rooted in established structure-activity relationships. The quinoline scaffold itself is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities. nih.gov Modifications to this core structure are undertaken to enhance potency, selectivity, and pharmacokinetic properties.

Key design principles for quinoline derivatives often involve:

Modification of Existing Scaffolds: The design of novel quinoline compounds frequently builds upon the structural aspects of previously successful agents, like the fluoroquinolone antibiotics. For instance, replacing a fluorine atom at a specific position with another group, such as a methyl group, is a strategy to explore new activity profiles. rsc.org

Hybridization with Other Pharmacophores: Attaching diverse heterocyclic fragments with known antimicrobial potential, such as pyrazole, isoxazole, or pyrimidine, to the quinoline core is a common approach to generate hybrid molecules with enhanced or dual-action biological activities. rsc.org The introduction of a 1,2,3-triazole system, for example, is explored due to its ability to form hydrogen bonds, which can be crucial for binding to molecular targets. nih.gov

Substitution at Key Positions: The introduction of specific substituents at various positions on the quinoline ring is a critical design element. For example, the presence of an 8-hydroxy group is often essential for certain biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The addition of a halogen, such as iodine, and a trifluoromethyl group, as in this compound, are intended to modulate the electronic properties, lipophilicity, and binding interactions of the molecule. The trifluoromethyl group, in particular, is a significant feature in modern medicinal chemistry, known for its ability to enhance metabolic stability and binding affinity. mdpi.com

These design strategies aim to create novel molecules with improved efficacy and the potential to overcome challenges such as microbial resistance.

Antimicrobial Activity Investigations (Bactericidal and Fungicidal Mechanisms)

The quinoline class of compounds is well-known for its broad-spectrum antimicrobial properties. nih.gov Research into derivatives aims to identify new agents effective against resistant pathogens.

A primary mechanism for the antibacterial action of many quinolone compounds is the inhibition of DNA gyrase. nih.gov This essential bacterial enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.gov By targeting DNA gyrase, quinolones can disrupt these fundamental cellular processes, leading to a bacteriostatic and, at higher concentrations, bactericidal effect. nih.gov

The development of novel quinoline derivatives often includes their evaluation as potential DNA gyrase inhibitors. rsc.orgnih.gov In vitro assays are conducted to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). For example, studies on certain novel quinoline derivatives have identified compounds with potent, broad-spectrum antimicrobial activity, and subsequent enzymatic assays confirmed their significant inhibitory action against E. coli DNA gyrase. nih.govresearchgate.net One such derivative demonstrated an IC₅₀ value of 3.39 µM, indicating strong inhibition of the target enzyme. nih.govresearchgate.net This line of research supports the hypothesis that the antimicrobial effects of compounds like this compound could be mediated through the inhibition of DNA gyrase.

Table 1: Antimicrobial Activity of a Potent Quinoline Derivative (Compound 14) nih.govresearchgate.net

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Streptococcus pneumoniae | Gram-positive Bacteria | 1.99 |

| Bacillus subtilis | Gram-positive Bacteria | 0.66 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 3.98 |

| Escherichia coli | Gram-negative Bacteria | 1.99 |

| Aspergillus fumigatus | Fungus | 0.99 |

| Syncephalastrum racemosum | Fungus | 1.99 |

| Geotrichum candidum | Fungus | 0.99 |

Bacterial biofilm formation is a significant factor in persistent infections, as it provides a protective matrix for bacteria, rendering them less susceptible to antibiotics. nih.gov The development of agents that can disrupt or inhibit biofilm formation is a key strategy to combat chronic and hospital-acquired infections. nih.gov

Research has demonstrated that certain quinoline-based compounds can act as potent disruptors of biofilm formation. nih.gov A library of amino alcohol quinolines was synthesized and evaluated for its ability to inhibit biofilm formation in Vibrio cholerae, with some compounds showing efficacy at low micromolar concentrations (EC₅₀ < 10 µM). nih.gov While not specifically testing this compound, this research establishes that the quinoline scaffold is a viable starting point for developing biofilm inhibitors. The mechanism often involves interfering with the signaling pathways that regulate the transition from a planktonic (free-swimming) to a sessile (biofilm) state. The impact on cell wall integrity is another potential antimicrobial mechanism, although it is less commonly associated with quinolones compared to DNA gyrase inhibition.

Enzyme Inhibition and Receptor Binding Studies

Beyond antimicrobial applications, quinoline derivatives are investigated for their ability to modulate human enzymes, which is relevant for treating a variety of diseases.

Catechol O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of dopamine (B1211576), particularly in the prefrontal cortex. nih.gov Inhibition of COMT is a therapeutic strategy for conditions where dopamine signaling is impaired. A series of 8-hydroxyquinolines have been identified as potent inhibitors of COMT, with a notable selectivity for the membrane-bound form of the enzyme. nih.gov

The 8-hydroxyquinoline (B1678124) scaffold is crucial for this activity, as the hydroxyl group can chelate the magnesium ion in the enzyme's active site, mimicking the binding of the natural catechol substrates. nih.govnih.gov The introduction of substituents on the quinoline ring is used to fine-tune the inhibitory potency and metabolic stability. A study on substituted 8-hydroxyquinolines revealed that small substituents at the 7-position could enhance metabolic stability without compromising potency. nih.gov The synthesis of a related compound, 5-Iodo-7-(trifluoromethyl)quinolin-8-ol, was reported as part of this research effort, highlighting the relevance of the iodo and trifluoromethyl substitutions present in the target molecule of this article. nih.gov

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.gov This method provides invaluable insights into how a drug molecule binds to its target, revealing the specific interactions that are responsible for its biological effect. nih.gov

In the context of COMT inhibition, an X-ray co-crystal structure of an 8-hydroxyquinoline inhibitor (compound 21) within the active site of human soluble COMT (S-COMT) has been successfully determined. nih.gov The crystal structure confirmed that the inhibitor binds by chelating the active site magnesium ion in a manner similar to catechol-based inhibitors. nih.gov This structural data is crucial for understanding the mechanism of inhibition and for guiding the rational design of new, more potent inhibitors. It allows researchers to visualize the binding mode, identify key hydrogen bonds and hydrophobic interactions, and observe the role of water molecules in the binding pocket. nih.govnih.gov Such detailed structural information is essential for the hit-to-lead optimization process in drug discovery. nih.govnih.gov

No Scientific Data Found for this compound

Despite a comprehensive search of available scientific literature, no specific research data was found for the chemical compound this compound regarding its in vitro biological activity, structure-activity relationships, or cellular mechanisms of action.

Extensive searches were conducted to locate studies detailing the biological properties of this specific quinoline derivative. However, these searches did not yield any published papers or datasets pertaining to its effects on biological targets, its potential as a therapeutic agent, or its specific interactions at a cellular level.

Therefore, the requested article focusing on the biological activity screening and mechanistic exploration of this compound cannot be generated at this time due to the absence of foundational research on the compound. The subsequent sections of the proposed outline, including structure-activity relationship studies and cellular mechanisms, are entirely dependent on initial biological screening data which is not available.

It is possible that this compound has been synthesized but not yet subjected to biological evaluation, or that the research has been conducted but not published in publicly accessible domains. Without primary research literature, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Potential Academic Applications Beyond Biological Systems

Utilization as Precursors for Complex Chemical Structures in Organic Synthesis

The quinoline (B57606) ring is a prominent scaffold in numerous natural alkaloids and synthetic compounds, with wide-ranging applications from pharmacology to material science. researchgate.net The iodine atom at the 8-position of 8-iodo-5-(trifluoromethyl)quinoline serves as a versatile functional handle for a variety of coupling reactions, enabling the construction of more complex molecular architectures. This iodo-substituent can readily participate in well-established transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, alkynyl, vinyl, and amino groups, respectively.

For instance, the carbon-iodine bond can be leveraged to create novel quinoline derivatives with tailored electronic and steric properties. The trifluoromethyl group at the 5-position, being a strong electron-withdrawing group, can influence the reactivity of the quinoline ring system and the stability of the resulting products. This dual functionalization provides a powerful platform for synthetic chemists to design and construct intricate molecules that would be challenging to access through other synthetic routes. The ability to precisely introduce diverse functionalities onto the quinoline core makes this compound a valuable precursor for generating libraries of compounds for various screening purposes, including drug discovery and materials science.

A general synthetic strategy involves the reaction of iodo-aniline with an appropriate aldehyde and pyruvic acid in what is known as the Doebner reaction to form iodo-substituted carboxy-quinolines. researchgate.netnih.gov This method offers advantages such as rapid reaction times and high yields. nih.gov

Application in Catalysis Research as Ligands or Organocatalysts

The quinoline framework is a common motif in the design of ligands for transition-metal catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex. The presence of both an iodine atom and a trifluoromethyl group in this compound offers unique opportunities for ligand design.

The iodine atom can be used as an anchoring point to attach the quinoline moiety to a larger ligand backbone or a solid support. Furthermore, the trifluoromethyl group can significantly impact the electronic properties of the ligand, influencing the catalytic activity and selectivity of the metal center. The strong electron-withdrawing nature of the CF₃ group can make the nitrogen atom less basic, which can be advantageous in certain catalytic cycles.

While direct applications of this compound as a ligand are not extensively documented, the synthesis of related quinoline derivatives for catalytic purposes is an active area of research. The principles of ligand design suggest that this compound could be a valuable precursor for developing novel ligands for a variety of catalytic transformations, including asymmetric catalysis.

Development of Chemical Probes for Advanced Spectroscopic Techniques (e.g., ¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool, particularly in the study of biological systems and materials, due to the high sensitivity of the ¹⁹F nucleus and the absence of endogenous fluorine in most biological samples. The trifluoromethyl group in this compound makes it an ideal candidate for development as a ¹⁹F NMR chemical probe.

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local chemical environment. nih.gov Any changes in the surrounding environment, such as binding events, conformational changes, or variations in solvent polarity, can lead to a discernible change in the ¹⁹F NMR signal. nih.gov This sensitivity allows for the monitoring of molecular interactions and dynamic processes in a non-invasive manner.

This compound can be incorporated into larger molecules, such as peptides, proteins, or polymers, to serve as a reporter group. The iodine atom provides a convenient site for conjugation to these macromolecules. Once incorporated, the ¹⁹F NMR signal of the trifluoromethyl group can be used to probe the structure, dynamics, and interactions of the host molecule. The development of such probes is crucial for advancing our understanding of complex chemical and biological systems. cfplus.czmdpi.com

Table 1: Comparison of Trifluoromethyl Probes for ¹⁹F NMR

| Probe | Chemical Shift Range (ppm) in varying solvent polarity | Reference |

| 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) | Significant | nih.gov |

| 3-bromo-1,1,1-trifluoropropan-2-one (BTFA) | Less significant than BTFMA | nih.gov |

| 2,2,2-trifluoroethyl-1-thiol (TFET) | Less significant than BTFMA | nih.gov |

Exploration in Material Science for Advanced Functional Materials, including NLO Properties

The development of new materials with tailored optical, electronic, and physical properties is a major focus of materials science. Quinoline derivatives have been investigated for their potential in various materials applications, including organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. semanticscholar.org NLO materials are of great interest due to their potential applications in technologies such as optical data storage, optical computing, and telecommunications. mdpi.com

Organic molecules with a D-π-A (donor-pi-acceptor) structure often exhibit significant NLO properties. mdpi.com The quinoline ring can act as a π-conjugated bridge, and the introduction of electron-donating and electron-accepting substituents can enhance the NLO response. In this compound, the trifluoromethyl group acts as a strong electron acceptor. By coupling this molecule with an electron-donating group, it is possible to create a D-π-A system with potentially large NLO properties.

Research has shown that quinoline-based chromophores can be incorporated into polymers to create materials with significant second-harmonic generation (SHG) and electro-optic (EO) coefficients. researchgate.net Furthermore, theoretical studies on related halogenated dihydroquinolinones suggest that these types of compounds are promising NLO materials. rsc.org The combination of the heavy iodine atom and the electron-withdrawing trifluoromethyl group in this compound makes it an intriguing candidate for the design and synthesis of novel functional materials with advanced optical properties.

Table 2: Nonlinear Optical Properties of Selected Quinoline Derivatives

| Compound | Second Harmonic Generation (d₃₃) | Electro-Optic Coefficient (r₃₃) | Reference |

| PMMA copolymer with quinoline chromophores | 27 pm/V | 6.8 pm/V | researchgate.net |

Future Research Directions and Unanswered Questions

Development of More Efficient and Sustainable Synthetic Routes for Highly Functionalized Quinolines

The synthesis of quinoline (B57606) derivatives has a long history, with classic methods like the Skraup and Doebner-von Miller reactions still in use. nih.govnih.gov However, these traditional approaches often suffer from harsh reaction conditions, the use of toxic reagents, and low efficiency. mdpi.com The future of quinoline synthesis lies in the development of greener and more sustainable methods.

Recent advancements have focused on multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from multiple starting materials. nih.gov These methods are not only more atom-economical but also allow for greater structural diversity in the final products. nih.govbohrium.com Future research should aim to expand the library of MCRs for synthesizing quinolines, particularly those with specific functionalities like the iodo and trifluoromethyl groups present in 8-Iodo-5-(trifluoromethyl)quinoline.

Furthermore, the exploration of novel catalytic systems is crucial. This includes the use of transition-metal catalysts, metal-free catalysts, and even photocatalysts to drive reactions under milder conditions. bohrium.comrsc.org The development of recyclable catalysts, such as ionic liquids and nanoparticle-based catalysts, would further enhance the sustainability of these synthetic routes. mdpi.combohrium.com

Key Research Objectives:

Design and optimize novel multicomponent reactions for the one-pot synthesis of highly substituted quinolines.

Investigate the use of earth-abundant metal catalysts and metal-free catalytic systems to improve the environmental footprint of quinoline synthesis.

Explore photoredox catalysis and other light-induced reactions for the functionalization of the quinoline core.

Develop and implement recyclable and reusable catalyst technologies.

Comprehensive Mechanistic Understanding of Complex Chemical Transformations Involving the Compound

A deep understanding of the reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. For a molecule like this compound, with its distinct electronic and steric properties, a thorough mechanistic investigation of its transformations is essential. rsc.org

For instance, the C-8 position of the quinoline ring presents unique challenges for functionalization due to steric hindrance. rsc.org Understanding the mechanistic pathways of reactions at this position, as well as at the iodine and trifluoromethyl-substituted positions, will enable more precise and selective chemical modifications.

Future research should employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate the intricate details of reaction mechanisms. This will provide valuable insights into the roles of catalysts, intermediates, and transition states, ultimately leading to more rational and efficient synthetic strategies.

Advanced Computational Modeling for Predictive Design and Deeper Insight into Reactivity

Computational chemistry has become an indispensable tool in modern chemical research. researchgate.net In the context of this compound, advanced computational modeling can provide predictive insights into its reactivity and guide the design of new derivatives with desired properties. consensus.app

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel quinoline derivatives, thereby accelerating the drug discovery process. nih.gov Molecular docking and dynamics simulations can be used to study the interactions of these compounds with biological targets, helping to elucidate their mechanisms of action. researchgate.netresearchgate.net

Furthermore, computational methods can be employed to predict the optoelectronic properties of new materials based on the this compound scaffold. This predictive capability can guide the synthesis of novel materials for applications in areas such as organic light-emitting diodes (OLEDs) and photovoltaics. researchgate.net

Table 1: Applications of Computational Modeling in Quinoline Research

| Computational Technique | Application |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of new derivatives. |

| Molecular Docking | Simulate binding of compounds to biological targets. nih.gov |

| Molecular Dynamics Simulations | Study the dynamic behavior of compound-target interactions. researchgate.net |

| Density Functional Theory (DFT) | Calculate electronic structure and predict reactivity. researchgate.net |

Identification of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net The unique substitution pattern of this compound suggests that it may interact with novel biological targets or exhibit unique mechanisms of action.

Future research should focus on screening this compound and its derivatives against a diverse array of biological targets to identify new therapeutic opportunities. rsc.org Once a promising target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its biological effect. This could involve techniques such as identifying protein binding partners and studying downstream signaling pathways.

The presence of the trifluoromethyl group is of particular interest, as it can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov Investigating how this group influences target binding and cellular activity will be a key area of future research.

Exploration of New Material Science Applications and Engineering for Specific Functions

The quinoline scaffold is not only important in medicine but also in material science. mdpi.com The distinct electronic properties conferred by the trifluoromethyl and iodo substituents make this compound an attractive building block for novel functional materials.

Future research could explore the synthesis of polymers and metal-organic frameworks (MOFs) incorporating this quinoline derivative. These materials could have applications in areas such as gas storage, catalysis, and sensing. The iodo group, in particular, can be used for further functionalization through cross-coupling reactions, allowing for the creation of a wide range of materials with tailored properties. mdpi.com

The development of quinoline-based materials for use in electronic devices, such as OLEDs and solar cells, is another promising avenue of research. researchgate.net By fine-tuning the electronic and photophysical properties of the quinoline core through strategic functionalization, it may be possible to create a new generation of high-performance organic electronic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.